2-(3,4-Dichlorophenyl)benzo[d]oxazole-5-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3,4-Dichlorophenyl)benzo[d]oxazole-5-carbaldehyde is a chemical compound with the molecular formula C14H7Cl2NO2 It is a derivative of benzoxazole, which is a heterocyclic compound containing both nitrogen and oxygen atoms in its ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,4-Dichlorophenyl)benzo[d]oxazole-5-carbaldehyde typically involves the reaction of 2-aminophenol with 3,4-dichlorobenzoyl chloride in the presence of a base such as pyridine. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the benzoxazole ring. The aldehyde group is introduced through a subsequent formylation reaction using reagents like Vilsmeier-Haack reagent (DMF and POCl3).
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely follow similar routes as laboratory synthesis, with optimizations for yield and purity. This could involve the use of continuous flow reactors and automated systems to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
2-(3,4-Dichlorophenyl)benzo[d]oxazole-5-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chlorine atoms on the phenyl ring can be substituted with other groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Nucleophiles such as amines or thiols in the presence of a base
Major Products Formed
Oxidation: 2-(3,4-Dichlorophenyl)benzo[d]oxazole-5-carboxylic acid
Reduction: 2-(3,4-Dichlorophenyl)benzo[d]oxazole-5-methanol
Substitution: Various substituted benzoxazole derivatives depending on the nucleophile used
Scientific Research Applications
2-(3,4-Dichlorophenyl)benzo[d]oxazole-5-carbaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new therapeutic agents.
Industry: Utilized in the development of materials with specific properties, such as fluorescence or conductivity.
Mechanism of Action
The mechanism of action of 2-(3,4-Dichlorophenyl)benzo[d]oxazole-5-carbaldehyde is not fully understood. its biological activity is thought to be related to its ability to interact with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various physiological effects. Molecular docking studies have shown that benzoxazole derivatives can bind to proteins like prostaglandin H2 synthase and trypsin, suggesting potential pathways for their action.
Comparison with Similar Compounds
Similar Compounds
- 2-(3,5-Dichlorophenyl)benzo[d]oxazole-5-carbaldehyde
- 2-(3,4-Dichlorophenyl)benzo[d]oxazole-5-methanol
- 2-(3,4-Dichlorophenyl)benzo[d]oxazole-5-carboxylic acid
Uniqueness
2-(3,4-Dichlorophenyl)benzo[d]oxazole-5-carbaldehyde is unique due to the presence of both the dichlorophenyl and aldehyde functional groups, which confer specific chemical reactivity and potential biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable compound for further research and development.
Properties
Molecular Formula |
C14H7Cl2NO2 |
---|---|
Molecular Weight |
292.1 g/mol |
IUPAC Name |
2-(3,4-dichlorophenyl)-1,3-benzoxazole-5-carbaldehyde |
InChI |
InChI=1S/C14H7Cl2NO2/c15-10-3-2-9(6-11(10)16)14-17-12-5-8(7-18)1-4-13(12)19-14/h1-7H |
InChI Key |
KXKDYKQSMLTSLK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1C=O)N=C(O2)C3=CC(=C(C=C3)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.